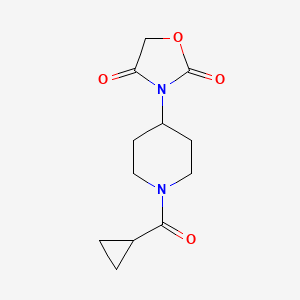

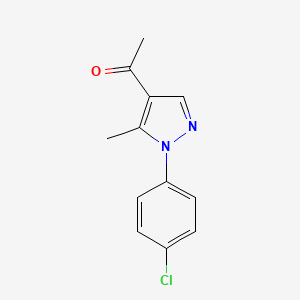

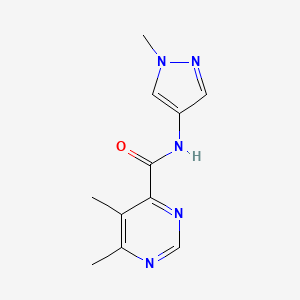

![molecular formula C14H13ClN4O B2382198 N-[1-(2-chlorobenzoyl)azetidin-3-yl]pyrimidin-4-amine CAS No. 2097896-30-3](/img/structure/B2382198.png)

N-[1-(2-chlorobenzoyl)azetidin-3-yl]pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium . A simple, efficient and general method has been developed for the synthesis of 1-arenesulfonylazetidines through a one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide, generated under microwave irradiation, using alumina as solid support .Applications De Recherche Scientifique

Antimicrobial and Antitubercular Activities

A series of pyrimidine-azetidinone analogs were synthesized and their antimicrobial and antitubercular activities were investigated. These compounds showed significant activity against bacterial and fungal strains, as well as mycobacterium tuberculosis, suggesting their potential in designing antibacterial and antitubercular compounds (Chandrashekaraiah et al., 2014).

Antidepressant and Nootropic Agents

Synthesis of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone resulted in compounds exhibiting significant antidepressant and nootropic activities. This study confirmed the potential of the 2-azetidinone skeleton as a CNS active agent, paving the way for developing more potent and safe CNS active agents (Thomas et al., 2016).

Biotransformation in Inhibitors of β-Secretase

In the study of the biotransformation of β-secretase inhibitors, a notable metabolic pathway was discovered involving a ring contraction of the pyrimidine ring into an imidazole ring. This highlights an unusual metabolic pathway for aryl-pyrimidine–containing compounds, providing insights into the metabolic fate of these compounds (Lindgren et al., 2013).

Synthesis of Pyrimidine Linked Pyrazole Heterocyclics

The synthesis of pyrimidine-linked pyrazole heterocyclics showcased their insecticidal and antibacterial potential. These compounds were synthesized by microwave irradiative cyclocondensation and were tested for their activity against Pseudococcidae insects and selected microorganisms (Deohate et al., 2020).

Anti-Inflammatory Activity

The synthesis of new derivatives of 3-chloro-1-(4a,10b-diazaphenanthrene-2-yl)-4-phenyl azetidin-2-one showcased anti-inflammatory effects. These compounds were synthesized through specific reactions and were tested for their anti-inflammatory effects, showing potent results compared with indomethacin (Sharma et al., 2013).

Propriétés

IUPAC Name |

(2-chlorophenyl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN4O/c15-12-4-2-1-3-11(12)14(20)19-7-10(8-19)18-13-5-6-16-9-17-13/h1-6,9-10H,7-8H2,(H,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDWOXAVQTPHZGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC=C2Cl)NC3=NC=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(2-chlorobenzoyl)azetidin-3-yl]pyrimidin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

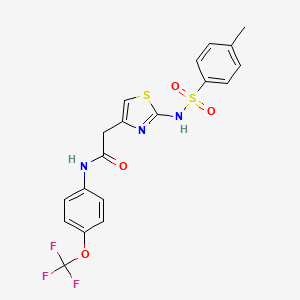

![3-Chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2382115.png)

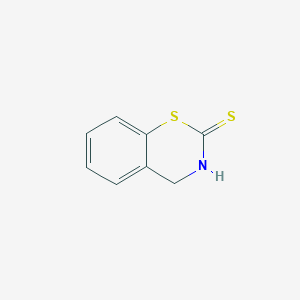

![2-(4-isopropylphenoxy)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2382117.png)

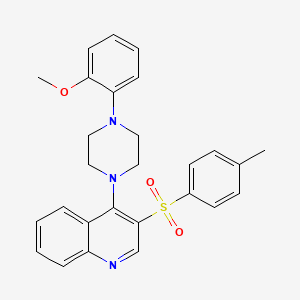

![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2382122.png)

![N-[4-(N-methylbenzenesulfonamido)-3-nitronaphthalen-1-yl]acetamide](/img/structure/B2382130.png)

![N-[2-(1-cyclopropylethyl)pyrazol-3-yl]acetamide](/img/structure/B2382133.png)